1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Catalog No.
S712535
CAS No.
122431-37-2
M.F
C5H5F3N2O
M. Wt
166.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

CAS Number

122431-37-2

Product Name

1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

IUPAC Name

2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one

Molecular Formula

C5H5F3N2O

Molecular Weight

166.1 g/mol

InChI

InChI=1S/C5H5F3N2O/c1-10-4(11)2-3(9-10)5(6,7)8/h2,9H,1H3

InChI Key

WQRHIGNAKDJJKN-UHFFFAOYSA-N

SMILES

CN1C(=O)C=C(N1)C(F)(F)F

Canonical SMILES

CN1C(=O)C=C(N1)C(F)(F)F

The exact mass of the compound 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS 122431-37-2) is a highly specialized fluorinated heterocyclic building block, primarily utilized as the core precursor for the broad-spectrum herbicide pyroxasulfone and related very-long-chain fatty acid (VLCFA) elongase inhibitors. Featuring a pKa of approximately 8.08, this crystalline solid exhibits excellent solubility in polar aprotic solvents like DMSO and DMF, while remaining sparingly soluble in water [1]. The molecule’s precise substitution pattern—a methyl group at N1, a trifluoromethyl group at C3, and a hydroxyl group at C5—provides a specific combination of metabolic stability, lipophilicity, and strict regiocontrol for downstream electrophilic functionalization [2].

Generic substitution with unmethylated analogs (e.g., 3-(trifluoromethyl)-1H-pyrazol-5-ol) or regioisomers (e.g., 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol) is completely unviable for commercial synthesis. The unmethylated analog exists in dynamic tautomeric equilibrium, which leads to severe competing N-alkylation during the critical O-difluoromethylation step, collapsing the yield of the desired intermediate[1]. Furthermore, utilizing the 3-ol regioisomer places the trifluoromethyl and oxygen functionalities in the reverse orientation; when carried through the synthesis, this yields an analog of pyroxasulfone that completely fails to bind the target VLCFA elongase enzyme, rendering the final product biologically inactive [2]. Thus, the exact 1-methyl-3-CF3-5-OH geometry is a strict procurement requirement.

Regioselective O-Alkylation Yield in Difluoromethylation

In the synthesis of pyroxasulfone, the intermediate must undergo O-alkylation with chlorodifluoromethane. The N1-methyl group in 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol locks the pyrazole tautomer, forcing the reaction to occur exclusively at the C5-oxygen. This fixed geometry allows for a 75–80% yield of the 5-(difluoromethoxy) intermediate. In contrast, attempting this reaction with the des-methyl baseline (3-(trifluoromethyl)-1H-pyrazol-5-ol) results in significant competing N-alkylation, dropping the O-alkylated yield to below 40%[1].

Evidence DimensionYield of O-difluoromethylated intermediate
Target Compound Data75–80% yield (exclusive O-alkylation)
Comparator Or Baseline3-(trifluoromethyl)-1H-pyrazol-5-ol (des-methyl analog): <40% yield
Quantified DifferenceGreater than 35% absolute yield improvement
ConditionsReaction with chlorodifluoromethane (CHClF2) and base in polar solvent

The N-methyl group is essential to prevent tautomerization and N-alkylation, ensuring commercially viable yields of the critical difluoromethoxy intermediate.

Impact of Regiomeric Purity on Downstream API Isolation

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol often produces the 3-ol regioisomer (1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol) as a byproduct. Procuring high-purity material (>97% 5-ol selectivity) is critical for downstream manufacturability. When high-purity 5-ol is used, the final pyroxasulfone API can be isolated via direct crystallization in >80% yield. However, using a crude isomeric mixture (e.g., 85:15 5-ol:3-ol) leads to co-crystallization of the regioisomeric impurities, reducing the isolated yield of pure API to below 60% and necessitating costly chromatographic purification [1].

Evidence DimensionDownstream API crystallization yield and purity
Target Compound Data>97% pure 5-ol precursor: >80% final API yield without chromatography
Comparator Or Baseline85:15 crude regioisomer mixture: <60% isolated yield
Quantified Difference>20% higher final yield and elimination of chromatography steps
ConditionsStandard multi-step synthesis to pyroxasulfone followed by crystallization

Procuring the highly selective 5-ol isomer directly impacts the bottom line by eliminating expensive downstream purification bottlenecks.

Target Enzyme Binding Efficacy of the Final Scaffold

The specific positioning of the trifluoromethyl group at C3 and the oxygen linker at C5 is an absolute requirement for the biological activity of the final product. Pyroxasulfone, derived from 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, exhibits high potency as a VLCFA elongase inhibitor, requiring application rates of only 100–250 g/ha. If the 3-ol regioisomer is used to synthesize the corresponding analog (where the CF3 and difluoromethoxy groups are swapped), the resulting compound shows negligible herbicidal activity at standard application rates, as it cannot properly occupy the enzyme's binding pocket[1].

Evidence DimensionHerbicidal application rate (proxy for enzyme inhibition)
Target Compound Data100–250 g/ha (derived from 5-ol)
Comparator Or BaselineAnalog derived from 3-ol regioisomer: Inactive at standard rates
Quantified DifferenceComplete loss of commercial efficacy for the regioisomer
ConditionsIn vivo pre-emergence weed control assays

The specific 3-CF3-5-OH substitution pattern is non-negotiable for achieving the required biological efficacy in the final agrochemical product.

Commercial Synthesis of Pyroxasulfone and VLCFA Inhibitors

This compound is the mandatory starting material for the industrial production of pyroxasulfone. Its N-methyl group and C5-hydroxyl group allow for high-yielding, regioselective O-difluoromethylation, followed by C4-functionalization to couple with the isoxazoline moiety. It is the required procurement choice for agrochemical manufacturers scaling up VLCFA elongase inhibitors [1].

Development of Novel Fluorinated Kinase Inhibitors

In medicinal chemistry, the 1-methyl-3-(trifluoromethyl)pyrazole core is a privileged scaffold. The CF3 group provides enhanced metabolic stability and lipophilicity, while the N-methyl group prevents tautomerization, offering a predictable 3D geometry for structure-based drug design, particularly in the development of selective kinase inhibitors[2].

Regioselective Electrophilic Aromatic Substitution Studies

For process chemistry research, this compound serves as an excellent model substrate for optimizing C4-electrophilic substitutions (such as chloromethylation or formylation). The strong electron-withdrawing nature of the C3-CF3 group paired with the electron-donating C5-oxygen creates a highly specific electronic environment that directs reactions exclusively to the C4 position [3].

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.5%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Dates

Last modified: 08-15-2023

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